Carbamimidothioic acid, methyl ester

Overview

Description

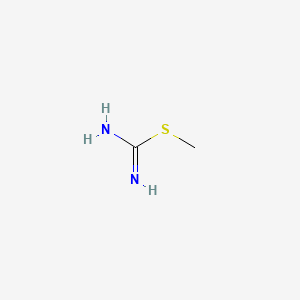

Carbamimidothioic acid, methyl ester (CAS RN: Not explicitly provided in the evidence, but structurally analogous to derivatives discussed) is a thiourea derivative with the general formula H₂NC(=S)NH-OCH₃. It belongs to a class of carbamimidothioic acid esters, where the ester moiety (methyl or substituted aryl-methyl groups) modulates physicochemical properties and biological activity. These compounds are characterized by a thiourea core (HN–C(=S)–NH–) linked to an ester group, enabling diverse applications in medicinal chemistry and biochemistry.

Key derivatives highlighted in the evidence include:

- (3,4,5-Trichlorophenyl) methyl ester chloride: Notable for antimicrobial activity .

- (4-Boronophenyl) methyl ester hydrobromide (BC-11): A cytotoxic agent targeting triple-negative breast cancer cells .

- (3,4-Dichlorophenyl)methyl ester monohydrochloride (A22): Inhibits bacterial cytoskeletal protein MreB .

Mechanism of Action

Methyl carbamimidothioate, also known as s-methylisothiourea or Carbamimidothioic acid, methyl ester, is a chemical compound with the formula C2H6N2S . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Analysis

Biochemical Properties

Carbamimidothioic acid, methyl ester plays a significant role in biochemical reactions, particularly as an inhibitor of protease enzymes. It interacts with enzymes such as proteases by binding to their active sites, which blocks the cleavage of peptide bonds . This interaction prevents the degradation of proteins, making it useful in the treatment of autoimmune diseases and inflammatory conditions . The compound’s ability to inhibit protease activity is crucial for its therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting protease activity, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving triple-negative MDA-MB231 breast cancer cells, the compound has been shown to induce cytotoxic effects by perturbing the cell cycle and impairing mitochondrial activity . This leads to the production of reactive oxygen species and the promotion of apoptosis, highlighting its potential in cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of protease enzymes, inhibiting their activity and preventing protein degradation . This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound’s interaction with the N-terminal fragment of urokinase-plasminogen activator (uPa) and epidermal growth factor receptor (EGFR) has been shown to abrogate the growth-sustaining effects of these receptors, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Over time, the compound may degrade, leading to a reduction in its inhibitory effects on protease activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including the induction of apoptosis and impairment of mitochondrial activity in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit protease activity without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and impairment of cellular function . It is important to determine the optimal dosage to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels . The compound’s role in inhibiting protease activity can influence the overall metabolic balance within cells, leading to changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments where it exerts its effects . Transporters and binding proteins may facilitate its movement within cells, affecting its localization and accumulation.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as mitochondria, where it can induce apoptosis and impair mitochondrial activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Biological Activity

Carbamimidothioic acid, methyl ester (CAS Number: 2986-19-8) is an organic compound belonging to the thiourea family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological macromolecules, and implications for drug development.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₂H₆N₂S

- Molecular Weight : 90.15 g/mol

The compound features a thiourea functional group and a methyl ester moiety, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study involving derivatives of carbamimidothioic acid phenylmethyl ester revealed promising results:

| Compound | Activity | Target Organisms |

|---|---|---|

| Carbamimidothioic acid phenylmethyl ester | Antibacterial | Gram-positive and Gram-negative bacteria |

| (3,4,5-trichlorophenyl) methyl ester chloride | Best performer | Various bacterial strains |

The derivatives were found to inhibit a wide range of pathogens, indicating their potential as antimicrobial agents in clinical settings .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes and proteins, potentially altering their activity or stability. For instance, interactions with nucleic acids and proteins have been noted, which could influence metabolic pathways and enzymatic functions.

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of experiments assessed the efficacy of carbamimidothioic acid derivatives against various pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

- Enzymatic Modulation : Research has shown that carbamimidothioic acid derivatives can modulate enzymatic activities. For example, studies indicated that these compounds could influence the activity of serine proteases, which play critical roles in numerous biological processes .

- Cytotoxicity Studies : In vitro assays were conducted to evaluate the cytotoxic effects of carbamimidothioic acid derivatives on cancer cell lines. One particular derivative was tested against MDA-MB231 breast cancer cells, showing a decrease in cell viability at specific concentrations. The study highlighted the potential for these compounds in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing carbamimidothioic acid, methyl ester, and how are these methods validated experimentally?

this compound can be synthesized via alkylation reactions using methyl iodide as a methylating agent. For example, in Method A ( ), the compound is prepared by rearranging an isomeric precursor (e.g., N'-(dimethoxyphosphinothioyl)-N,N-dimethylcarbamimidothioic acid, ethyl ester) with methyl iodide in a solvent. Validation involves spectroscopic characterization using IR and NMR to confirm structural integrity, with spectral data compared to theoretical predictions . Purity is assessed via chromatographic methods (e.g., GC-MS) or elemental analysis.

Q. What analytical techniques are most effective for identifying and quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and quantification, as demonstrated in biodegradation studies where carbamimidothioic acid derivatives were detected as degradation byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) provides structural elucidation, particularly for distinguishing isomers or confirming substitution patterns . High-performance liquid chromatography (HPLC) with UV detection is suitable for purity assessment in synthetic workflows.

Advanced Research Questions

Q. How does this compound contribute to polyethylene (LDPE) biodegradation pathways, and what experimental approaches are used to study its role?

this compound is formed during microbial degradation of LDPE via esterase/lipase-mediated hydrolysis of ester bonds in polymer additives or intermediate metabolites . Advanced studies combine enzymatic assays (e.g., measuring esterase activity in microbial consortia) with analytical tools like XRD to monitor crystallinity changes in LDPE and GC-MS to track degradation byproducts . Methodological challenges include distinguishing abiotic degradation artifacts and correlating compound formation with microbial metabolic pathways.

Q. What mechanistic insights have been gained from studying this compound derivatives in biochemical assays (e.g., kinase inhibition)?

Derivatives such as Ro 31–8220 mesylate (a carbamimidothioic acid ester) are used as protein kinase C (PKC) inhibitors in neuropharmacological studies . Experimental designs involve in vitro kinase activity assays (e.g., radioactive ATP incorporation) and cellular models to assess dose-dependent effects. Structure-activity relationship (SAR) studies highlight the importance of the ester group in modulating inhibitor potency and selectivity, validated through competitive binding assays and molecular docking simulations.

Q. How can structural modifications to the this compound scaffold enhance its bioactivity or stability in pesticidal applications?

Phosphorus-containing derivatives (e.g., N'-phosphinyl analogs) exhibit enhanced pesticidal activity due to increased electrophilicity at the sulfur atom, as shown in synthetic studies . Advanced methodologies include:

- Synthetic diversification : Introducing substituents via nucleophilic substitution or cross-coupling reactions.

- Stability testing : Assessing hydrolytic resistance under varying pH and temperature conditions using HPLC.

- Bioactivity screening : Evaluating pesticidal efficacy in insect models (e.g., LC₅₀ determination) and comparing results to commercial benchmarks .

Q. Methodological Considerations

- Data Contradictions : Discrepancies in reported bioactivity (e.g., anticancer vs. pesticidal effects) may arise from differences in stereochemistry or assay conditions. Researchers should validate findings using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .

- Experimental Reproducibility : Detailed protocols for synthesis and characterization (e.g., solvent ratios, reaction temperatures) must be documented to ensure reproducibility, per guidelines in .

Comparison with Similar Compounds

The biological and chemical profiles of carbamimidothioic acid esters vary significantly based on substituents. Below is a detailed comparison:

Structural and Functional Differences

Table 1: Key Derivatives and Their Properties

Key Research Findings

Antimicrobial Activity

- The (3,4,5-trichlorophenyl) methyl ester chloride demonstrated the highest potency in its series, antagonizing 85% of tested microbial strains, likely due to electron-withdrawing chlorine atoms enhancing membrane penetration .

- N,N'-Tetramethyl derivatives showed lower activity, attributed to slower decomposition kinetics and reduced interaction with microbial targets .

Cytotoxicity

- BC-11 induced apoptosis in MDA-MB231 cells via inhibition of urokinase-plasminogen activation, a pathway critical for cancer metastasis .

- Substitution with 4-boronophenyl enhanced target specificity, as boron interacts with serine residues in proteolytic enzymes .

Bacterial Inhibition

- A22 suppressed plasmid DNA delivery in R. sulfidophilum at 100 µg/mL, highlighting its role as a cytoskeletal disruptor .

Decomposition Kinetics and Stability

Preparation Methods

Direct Alkylation of Thiourea with Methyl Iodide

The most widely documented synthesis involves the reaction of thiourea with methyl iodide in anhydrous ethanol. This method, described in the patent CN112079794, achieves an 89% yield through controlled temperature and stoichiometric ratios .

Reaction Mechanism and Stoichiometry

Thiourea acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I) to form methyl isothiourea. The reaction proceeds via an Sₙ2 mechanism, with iodide as the leaving group. The stoichiometric ratio of 1:1 (thiourea:methyl iodide) ensures minimal side products such as dimethylated derivatives .

Optimized Reaction Conditions

-

Solvent: Absolute ethanol (400 mL per 1 mol thiourea)

-

Temperature: 40°C maintained post-addition

-

Time: Reaction completion within 4–6 hours (monitored by solution clarity)

-

Workup: Cooling to 10°C induces crystallization; filtration yields white crystals .

Table 1: Key Parameters for Direct Alkylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Thiourea purity | ≥98% | Prevents byproducts |

| Methyl iodide excess | ≤5% | Reduces HI accumulation |

| Ethanol dryness | ≤0.1% H₂O | Minimizes hydrolysis |

Alkylation of Carbamimidothioic Acid Salts

Industrial protocols from EP0005986A1 describe the alkylation of sodium carbamimidothioate with methyl iodide in tetrahydrofuran (THF), yielding a 92% pure product after recrystallization .

Salt Preparation and Alkylation

-

Salt formation: Thiourea reacts with sodium methoxide (NaOCH₃) in THF to form sodium carbamimidothioate.

-

Alkylation: Methyl iodide is added under reflux, facilitating nucleophilic substitution.

Critical considerations:

-

Solvent choice: THF enhances salt solubility and reaction homogeneity.

-

Temperature control: Reflux at 66°C accelerates reaction kinetics without decomposition .

Table 2: Industrial-Scale Synthesis Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 0.1 mol | 10 mol |

| Yield | 85–89% | 88–92% |

| Purity post-workup | 95% (ethanol wash) | 99% (acetonitrile recrystallization) |

Comparative Analysis of Methods

Efficiency and Scalability

-

Direct alkylation offers simplicity but requires strict anhydrous conditions.

-

Salt alkylation achieves higher purity (>99%) through recrystallization but involves additional steps .

Byproduct Management

-

HI neutralization: In Method 1, residual HI is removed via ethanol evaporation.

-

Solvent recovery: THF in Method 2 is distilled and reused, reducing costs .

Applications in Herbicide Synthesis

Carbamimidothioic acid, methyl ester serves as a precursor in sulfonylurea herbicides. For example, methyl N'-(2-chlorophenylsulfonyl)-N-(4,6-dimethoxypyrimidin-2-yl)carbamimidothioate—a broad-spectrum herbicide—is synthesized via further sulfonylation .

Synthetic pathway:

Properties

IUPAC Name |

methyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKIZNHOCEXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1068-58-2 (mono-hydrobromide), 14527-26-5 (sulfate[1:1]), 2260-00-6 (sulfate), 4338-95-8 (mono-hydriodide), 53114-57-1 (mono-hydrochloride), 867-44-7 (sulfate[2:1]) | |

| Record name | S-Methylisothiopseudouronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60903780 | |

| Record name | NoName_4527 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-19-8 | |

| Record name | Methylisothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylisothiopseudouronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-THIOPSEUDOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8C3884JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.